molecular formula C20H25N5O2 B12242064 1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one

1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one

Cat. No.: B12242064
M. Wt: 367.4 g/mol
InChI Key: SCLVQZDGZWTEIS-UHFFFAOYSA-N
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Description

1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperidine moiety, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions.

    Formation of the Triazole Ring: The triazole ring is usually introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Final Coupling: The final step involves coupling the triazole-containing intermediate with the pyrrolidin-2-one core, often using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a similar piperidine moiety.

    1-Benzyl-4-hydroxypiperidine: Another related compound with a hydroxyl group instead of the triazole ring.

Uniqueness

1-benzyl-4-{[4-(piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity for certain biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1-benzyl-4-[[4-(piperidine-1-carbonyl)triazol-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C20H25N5O2/c26-19-11-17(13-24(19)12-16-7-3-1-4-8-16)14-25-15-18(21-22-25)20(27)23-9-5-2-6-10-23/h1,3-4,7-8,15,17H,2,5-6,9-14H2

InChI Key

SCLVQZDGZWTEIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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